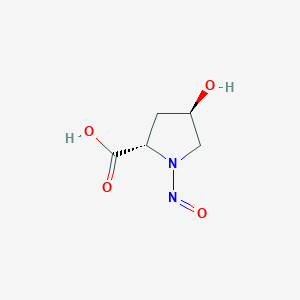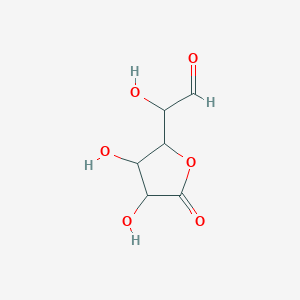
N-Nitrosohydroxyproline
概要
説明
N-Nitrosohydroxyproline is a chemical compound with the molecular formula C5H8N2O4. It is a derivative of proline, an amino acid, and is characterized by the presence of a nitroso group (-NO) attached to the nitrogen atom of the proline ring. This compound is of interest due to its potential biological and chemical properties, particularly in the context of nitrosamine research .
準備方法
Synthetic Routes and Reaction Conditions
N-Nitrosohydroxyproline can be synthesized through the nitrosation of hydroxyproline. The process involves the reaction of hydroxyproline with nitrous acid (HNO2) under acidic conditions. The reaction typically proceeds as follows:
- Hydroxyproline is dissolved in an acidic solution.
- Nitrous acid is generated in situ by the reaction of sodium nitrite (NaNO2) with a strong acid like hydrochloric acid (HCl).
- The nitrous acid reacts with the hydroxyproline to form this compound .
Industrial Production Methods
The use of automated systems to handle reagents and control reaction parameters would be essential to minimize risks associated with nitrosamine formation .
化学反応の分析
Types of Reactions
N-Nitrosohydroxyproline undergoes several types of chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro compounds.
Reduction: The nitroso group can be reduced to form amines.
Substitution: The nitroso group can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be employed.
Substitution: Nucleophiles like amines or thiols can react with the nitroso group under basic or neutral conditions.
Major Products Formed
Oxidation: Nitrohydroxyproline.
Reduction: Aminohydroxyproline.
Substitution: Various substituted hydroxyproline derivatives depending on the nucleophile used.
科学的研究の応用
N-Nitrosohydroxyproline has several applications in scientific research:
Chemistry: It is used as a model compound to study nitrosation reactions and the formation of nitrosamines.
Biology: Research on its biological effects, including potential mutagenic and carcinogenic properties, is ongoing.
Medicine: It is investigated for its role in the formation of nitrosamines in the human body and their potential health impacts.
作用機序
The mechanism by which N-Nitrosohydroxyproline exerts its effects involves the nitroso group. This group can interact with biological molecules, leading to various biochemical reactions. For example, the nitroso group can form adducts with DNA, potentially leading to mutations. Additionally, the compound can generate reactive nitrogen species, which can further interact with cellular components .
類似化合物との比較
Similar Compounds
N-Nitrosoproline: Similar in structure but lacks the hydroxy group.
N-Nitrosopyrrolidine: A cyclic nitrosamine with a different ring structure.
N-Nitrososarcosine: Contains a nitroso group attached to a different amino acid derivative.
Uniqueness
N-Nitrosohydroxyproline is unique due to the presence of both a hydroxy group and a nitroso group on the proline ring. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs .
特性
IUPAC Name |
(2S,4R)-4-hydroxy-1-nitrosopyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O4/c8-3-1-4(5(9)10)7(2-3)6-11/h3-4,8H,1-2H2,(H,9,10)/t3-,4+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABVBOWJCKJGCJM-DMTCNVIQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1C(=O)O)N=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](CN([C@@H]1C(=O)O)N=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0021042 | |
| Record name | N-Nitrosohydroxyproline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0021042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30310-80-6 | |
| Record name | N-Nitrosohydroxyproline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=30310-80-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Nitrosohydroxyproline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030310806 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Nitrosohydroxyproline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0021042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-NITROSOHYDROXYPROLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D9BBV16TX0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is N-Nitrosohydroxyproline formed in vivo?
A1: this compound (NHPRO) can be formed endogenously through the reaction of hydroxyproline with nitrosating agents. Research has demonstrated that administering nitrite or N-nitrosodiphenylamine (NDPhA) to rats after a meal containing hydroxyproline led to detectable levels of NHPRO in their urine and feces []. This suggests that nitrosation of hydroxyproline can occur in the digestive system. Furthermore, a study using an isolated ventilated perfused lung (IVPL) model showed that rat lungs have a unique, carrier-mediated uptake system for hydroxyproline []. This implies that circulating hydroxyproline could potentially react with inhaled nitrogen dioxide (NO2) within the lungs to form NHPRO.
Q2: Why is the measurement of this compound in biological samples relevant?
A2: NHPRO serves as a marker for endogenous N-nitrosation, a process linked to an increased risk of certain cancers, particularly of the stomach and esophagus []. Monitoring urinary NHPRO levels could help assess the extent of this process in individuals or populations considered high-risk.
Q3: What factors can influence the formation of this compound?
A3: Several factors can impact NHPRO formation. The presence of nitrosating agents like nitrite and NDPhA is crucial, as demonstrated in the rat studies []. Additionally, dietary factors play a role. For example, ingesting ascorbic acid (vitamin C) or alpha-tocopherol (vitamin E) alongside nitrate and proline was shown to inhibit NHPRO formation in a human volunteer []. This suggests that antioxidants may have a protective effect against endogenous nitrosation.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-azabicyclo[2.2.2]octan-3-yl (E)-2-hydroxy-5-methyl-2-phenylhex-3-enoate](/img/structure/B27814.png)









![1,4,5,6,7,11,12,13,14,14,15,15-dodecachloro-9-oxapentacyclo[9.2.1.14,7.02,10.03,8]pentadeca-5,12-diene](/img/structure/B27837.png)


